Boc-Ala-NH2 chemical properties and structure
Boc-Ala-NH2 chemical properties and structure
An In-depth Technical Guide to N-tert-Butoxycarbonyl-L-alaninamide (Boc-Ala-NH2)
Introduction
N-tert-butoxycarbonyl-L-alaninamide, commonly abbreviated as Boc-Ala-NH2, is a pivotal N-protected amino acid amide that serves as a fundamental building block in synthetic organic chemistry and drug discovery.[1][2] Its structure incorporates a chiral L-alanine core, a primary amide at the C-terminus, and the acid-labile tert-butoxycarbonyl (Boc) group protecting the N-terminus. This unique combination of features makes Boc-Ala-NH2 an indispensable tool, particularly in the assembly of peptide chains where a C-terminal amide is required—a common motif in many biologically active peptides and peptidomimetics.
This guide provides a comprehensive technical overview of Boc-Ala-NH2, delving into its chemical structure, physicochemical properties, synthesis, and reactivity. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile reagent in their work. We will explore the causality behind experimental choices, from synthesis to deprotection, ensuring a thorough understanding of its application.
Chemical Identity and Molecular Structure
A precise understanding of a reagent's identity is the cornerstone of reproducible science. Boc-Ala-NH2 is unambiguously defined by its systematic name and various chemical identifiers.
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Systematic IUPAC Name: tert-butyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate[3]
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Common Synonyms: N-Boc-L-alaninamide, (S)-Boc-alaninamide, Nα-Boc-L-alanine amide[3][4]
The molecular architecture features a central chiral carbon (the α-carbon of alanine), a primary amide (-CONH₂), and the bulky Boc protecting group. The stereochemistry is of the L-configuration, corresponding to the (S)-enantiomer.
Caption: 2D structure of Boc-Ala-NH2.
Table 1: Key Chemical Identifiers
| Identifier | Value |
|---|---|
| SMILES | CNC(=O)OC(C)(C)C[1][3] |
| InChI | InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m0/s1[3] |
| InChIKey | GZKKSKKIABUUCX-YFKPBYRVSA-N[3] |
Physicochemical Properties
The physical properties of Boc-Ala-NH2 dictate its handling, storage, and behavior in various solvent systems. These are summarized below.
Table 2: Physicochemical Data for Boc-Ala-NH2
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 78 - 85 °C | [2] |
| Optical Rotation [α]²⁰/D | -25 ± 2° (c=1 in Acetic Acid) | [2] |
| Topological Polar Surface Area | 81.4 Ų | [3] |
| Storage Temperature | 10°C - 25°C, in a well-closed container |[1] |
The Boc group's lipophilicity moderately increases the compound's solubility in organic solvents compared to free alanine amide. The primary amide and the carbamate moieties allow for hydrogen bonding, contributing to its solid state at room temperature.
Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of Boc-Ala-NH2 is crucial before its use in synthesis. A combination of spectroscopic methods provides a robust, self-validating system.
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¹H NMR Spectroscopy: The proton NMR spectrum offers a clear signature. Key expected signals include: a doublet for the α-proton, a doublet for the methyl group protons, a broad singlet for the carbamate N-H proton, distinct signals for the two amide N-H₂ protons, and a characteristic singlet integrating to nine protons for the tert-butyl group of the Boc protector.[6]
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¹³C NMR Spectroscopy: The carbon spectrum will show distinct peaks for the carbonyl carbons of the amide and carbamate, the α-carbon, the methyl carbon, and the quaternary and methyl carbons of the Boc group.[3]
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Infrared (IR) Spectroscopy: The IR spectrum is diagnostic for its key functional groups. Expected characteristic absorption bands include N-H stretching vibrations for the primary amide and the carbamate N-H group (typically in the 3200-3400 cm⁻¹ region), and strong C=O stretching bands for the amide I and carbamate carbonyl groups (around 1650-1700 cm⁻¹).[7][8]
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺ at m/z 189.12. This confirms the molecular weight of the compound.[9]
Synthesis and Purification: A Protocol Grounded in Mechanistic Understanding
Boc-Ala-NH2 is typically synthesized from its corresponding carboxylic acid, Boc-Ala-OH. The core transformation is the formation of an amide bond, a reaction of paramount importance in peptide chemistry.
Causality in Reagent Selection
The conversion of a carboxylic acid to a primary amide requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by ammonia. Direct reaction is not feasible; hence, coupling agents are employed.
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Coupling Agents (e.g., DCC, HOBt): N,N'-Dicyclohexylcarbodiimide (DCC) is a classic carbodiimide coupling agent. It reacts with the carboxylic acid of Boc-Ala-OH to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to side reactions and racemization. The inclusion of an additive like 1-Hydroxybenzotriazole (HOBt) is critical. HOBt traps the O-acylisourea to form a more stable and less racemization-prone HOBt active ester, which then reacts cleanly with the ammonia source.[6]
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Ammonia Source: Anhydrous ammonia or a stable equivalent like ammonium chloride with a non-nucleophilic base (e.g., triethylamine) is used as the nucleophile.
Experimental Protocol: Synthesis of Boc-Ala-NH2 from Boc-Ala-OH
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Dissolution: Dissolve Boc-L-alanine (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).[6]
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Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to minimize potential side reactions and racemization during the activation step.
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Activation: Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the cooled mixture. Stir the reaction at 0 °C for 1 hour. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]
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Amidation: Introduce the ammonia source. This can be done by bubbling anhydrous ammonia gas through the solution or by adding ammonium chloride (1.2 equivalents) followed by the dropwise addition of a tertiary amine base like triethylamine (1.2 equivalents).
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Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
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Workup & Purification:
-
Filter the reaction mixture to remove the insoluble DCU byproduct.[6]
-
Wash the filtrate sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., 5% sodium bicarbonate solution), and brine to remove unreacted starting materials and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Boc-Ala-NH2 as a white solid.
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Caption: General workflow for the synthesis of Boc-Ala-NH2.
Reactivity and Applications in Drug Development
The utility of Boc-Ala-NH2 stems from the predictable and selective reactivity of its Boc-protecting group.
Boc Group Deprotection: An Acid-Labile Handle
The Boc group is designed to be stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but is readily cleaved under acidic conditions.[10] This orthogonality is fundamental to its use in multi-step synthesis.[10]
Mechanism: The deprotection proceeds via an E1 elimination mechanism. The acid (e.g., trifluoroacetic acid, TFA, or HCl) protonates the carbamate oxygen, leading to the loss of the stable tert-butyl cation. This cation is typically scavenged by the solvent or an added scavenger. The resulting unstable carbamic acid rapidly decarboxylates to release the free amine and carbon dioxide.[]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Experimental Protocol: Boc Deprotection
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Dissolution: Dissolve Boc-Ala-NH2 (1 equivalent) in a suitable solvent, typically Dichloromethane (DCM).
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Acid Addition: Add an excess of strong acid. A common choice is a 25-50% solution of Trifluoroacetic Acid (TFA) in DCM.[12][13] Alternatively, a 4M solution of HCl in dioxane can be used.[]
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Reaction: Stir the mixture at room temperature. The reaction is usually rapid, often completing within 30-60 minutes. Progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: Remove the acid and solvent under reduced pressure. The resulting product, alaninamide, will be in the form of its corresponding salt (e.g., trifluoroacetate or hydrochloride salt). It can be used directly in the next step or neutralized with a base to obtain the free amine.
Application in Peptide Synthesis
Boc-Ala-NH2 is a crucial reagent for synthesizing peptides that terminate with an alaninamide residue. In Boc-based solid-phase peptide synthesis (SPPS), a resin such as benzhydrylamine (BHA) or a more acid-labile Rink Amide resin is used.[12] Boc-Ala-NH2 would be coupled to a growing peptide chain on the resin after the N-terminal Boc group of the preceding amino acid has been removed. The process involves iterative cycles of deprotection and coupling until the desired sequence is assembled. Finally, strong acid cleavage (e.g., with HF) cleaves the completed peptide from the resin support, yielding the final peptide amide.[13]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent.
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Hazard Identification: Boc-Ala-NH2 is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
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GHS Hazard Statements: H302, H315, H319, H335[3]
-
-
Safe Handling:
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Storage: Store in a tightly sealed container in a cool, dry place, typically between 10°C and 25°C, to prevent degradation.[1]
Conclusion
Boc-Ala-NH2 is more than just a protected amino acid; it is a precisely engineered tool for molecular construction. Its well-defined structure, predictable reactivity, and the robust nature of the Boc protecting group make it a reliable and versatile building block in the synthesis of peptides and complex organic molecules. For researchers in drug development, a thorough understanding of its properties, from synthesis to deprotection, is essential for designing efficient and successful synthetic strategies. This guide provides the technical foundation and practical protocols to empower scientists to use Boc-Ala-NH2 with confidence and precision.
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jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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Feng, Y., et al. (2014). 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations. The Journal of Physical Chemistry B, 118(18), 4764–4773. Retrieved from [Link]
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Schult, F., et al. (2019). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. Molecules, 24(17), 3058. Retrieved from [Link]
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